

A Comparative Guide to the Long-Term Stability of Tin Halide Perovskite Compositions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tin(II) iodide*

Cat. No.: B089120

[Get Quote](#)

The pursuit of lead-free perovskite solar cells has positioned tin halide perovskites at the forefront of academic and industrial research. However, the intrinsic instability of tin(II) and its propensity to oxidize to tin(IV) presents a significant hurdle to the long-term operational stability of these devices. This guide offers a comparative analysis of the long-term stability of various tin halide perovskite compositions, including formamidinium tin iodide (FASnI_3), cesium tin iodide (CsSnI_3), and mixed-cation formulations. By summarizing key experimental data and detailing methodologies, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource for navigating the challenges of tin halide perovskite stability.

Degradation Mechanisms in Tin Halide Perovskites

The primary degradation pathway in tin halide perovskites is the oxidation of Sn^{2+} to Sn^{4+} , a process significantly accelerated by the presence of moisture and oxygen.^[1] This oxidation leads to the formation of Sn(IV) species, such as SnI_4 , which can initiate a cyclic degradation process. The presence of iodine, formed from the interaction of SnI_4 with moisture and oxygen, further accelerates the degradation of the perovskite material.^[1] The selection of the A-site cation and the overall device architecture, particularly the hole transport layer (HTL), have been shown to play a crucial role in mitigating these degradation processes.^[2]

Quantitative Stability Comparison

While a direct side-by-side comparison under identical standardized conditions is scarce in the literature, this section summarizes reported stability data for various tin halide perovskite

compositions. It is crucial to note the different experimental conditions under which these results were obtained.

Formamidinium Tin Iodide (FASnI₃)

FASnI₃ is a promising candidate due to its favorable bandgap. However, its stability, particularly in ambient conditions, remains a key challenge. Recent strategies have focused on the use of additives to enhance its resilience.

Composition	Additive	Testing Conditions	Stability Metric	Reference
FASnI ₃	OM4 (organic additive)	Unencapsulated, ambient air, 30% RH, 25°C	Retained >80% of initial PCE after 250 hours	[2]
FASnI ₃	OM6 (organic additive)	Unencapsulated, ambient air, 30% RH, 25°C	Retained >90% of initial PCE after 250 hours	[2]
FASnI ₃	PEABr (phenylethylammonium bromide)	Light soaking	Retained ~80% of initial efficiency after 350 hours	[3]
FASnI ₃	None (control)	Light soaking	Complete degradation within 140 hours	[3]

Cesium Tin Iodide (CsSnI₃)

The inorganic nature of CsSnI₃ offers the potential for improved thermal stability compared to its organic cation-containing counterparts. However, it is also susceptible to oxidation.

Composition	Testing Conditions	Stability Metric	Reference
B- γ -CsSnI ₃ with Cs ₂ SnI ₆ layer	Unencapsulated, ambient air	Retained 90% of initial performance after 20 hours	[4]

Mixed-Cation Tin Halide Perovskites

The incorporation of multiple cations, such as cesium and formamidinium, has emerged as a promising strategy to enhance both the efficiency and stability of tin halide perovskites.

Composition	Testing Conditions	Stability Metric	Reference
Cs-doped FASnI ₃	Stored in N ₂ atmosphere	Maintained 90% of initial PCE after 2000 hours	[5]
(FA,Cs)SnI ₃ with CDTA additive	Encapsulated, continuous light soaking	Retained 90% of its initial performance after 1000 hours	[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparative assessment of stability studies. Below are representative protocols for the synthesis of different tin halide perovskite compositions and a general procedure for stability testing.

Synthesis of FASnI₃ with Organic Additives

This protocol is based on the work by addressing ambient stability challenges in pure FASnI₃ perovskite solar cells through organic additive engineering.

- Precursor Solution Preparation: A 1.4 M solution of FASnI₃ is prepared in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) (4:1 v/v).
- Additive Incorporation: The organic additives (OM4 or OM6) are added to the FASnI₃ precursor solution at an optimized concentration.

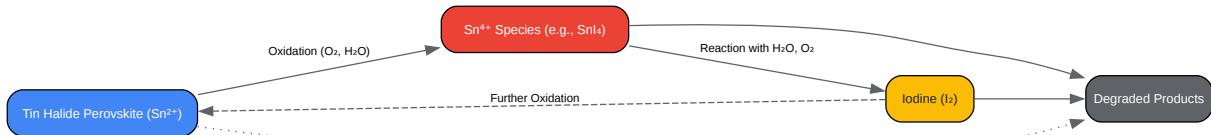
- Thin Film Deposition: The precursor solution is spin-coated onto the substrate in a nitrogen-filled glovebox.
- Annealing: The film is annealed at a specific temperature and duration to promote crystallization.

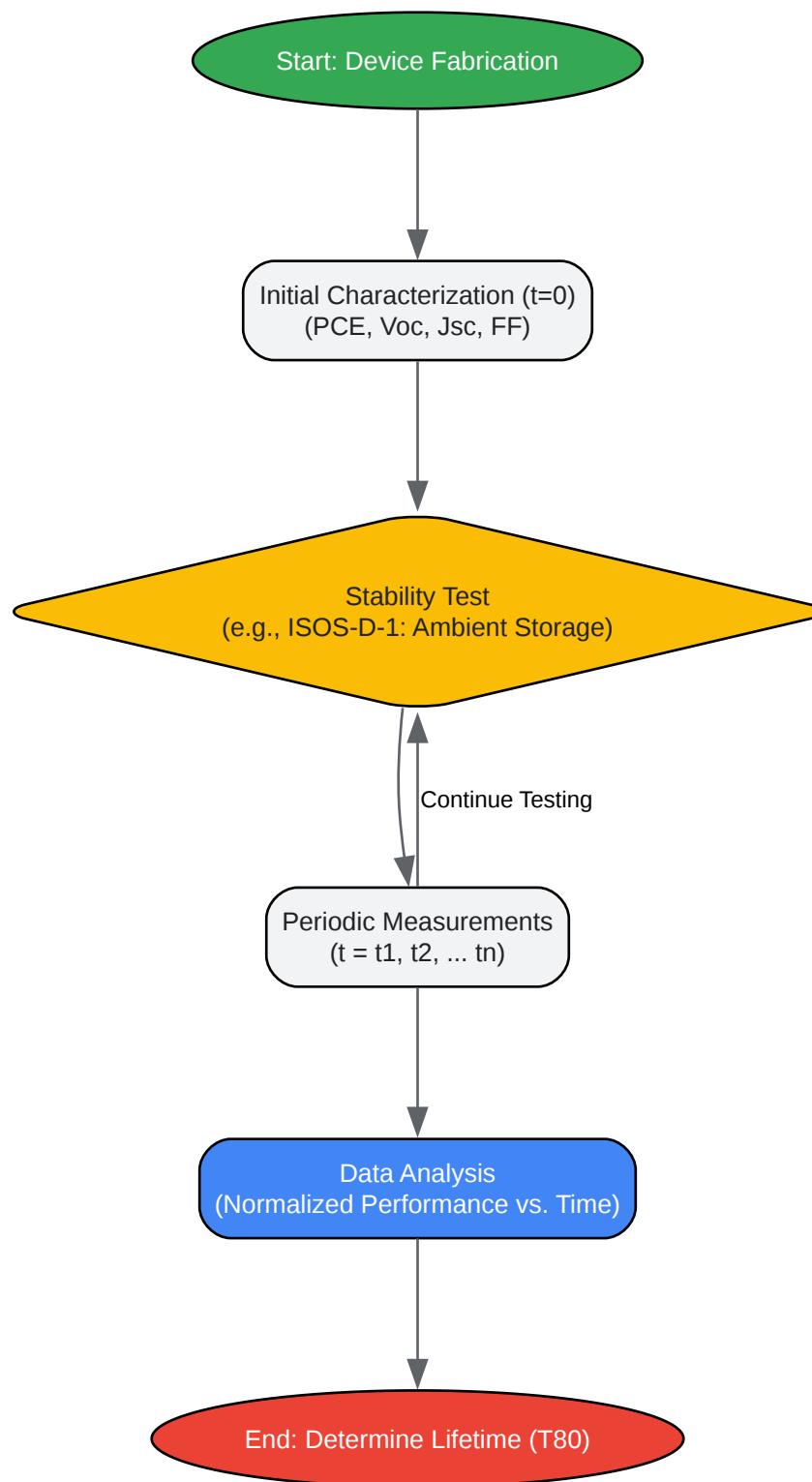
Synthesis of Cs-doped FASnI₃

This protocol is adapted from research on the structural regulation of FASnI₃ for enhanced stability.

- Precursor Solution Preparation: Precursor solutions are prepared by dissolving formamidinium iodide (FAI), cesium iodide (CsI), and **tin(II) iodide** (SnI₂) in a mixed solvent system, typically DMF and DMSO. The molar ratio of CsI to FAI is varied to achieve the desired doping concentration.
- Thin Film Deposition: The mixed-cation precursor solution is deposited onto the substrate via spin-coating.
- Anti-Solvent Dripping: An anti-solvent, such as chlorobenzene, is dripped onto the spinning substrate to induce rapid crystallization and form a uniform film.
- Thermal Annealing: The substrate is subsequently annealed on a hotplate to remove residual solvent and improve crystallinity.

Long-Term Stability Testing Protocol (ISOS-D-1 Inspired)


This protocol describes a general procedure for shelf-life stability testing in ambient conditions.


- Device Fabrication: Complete perovskite solar cell devices are fabricated with the desired composition and architecture.
- Initial Characterization: The initial photovoltaic parameters (PCE, Voc, Jsc, FF) of the unencapsulated devices are measured under simulated AM 1.5G illumination.
- Storage Conditions: The devices are stored in a controlled environment, for example, in ambient air with a relative humidity of 30% at 25°C.

- Periodic Measurements: The photovoltaic parameters of the devices are measured at regular intervals over an extended period (e.g., every 24 or 48 hours).
- Data Analysis: The evolution of the normalized PCE, Voc, Jsc, and FF is plotted as a function of storage time to determine the device lifetime (e.g., T80, the time it takes for the PCE to decrease to 80% of its initial value).

Visualizing Degradation and Experimental Workflow

Degradation Pathway of Tin Halide Perovskites

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Local Structure and Dynamics in Methylammonium, Formamidinium, and Cesium Tin(II) Mixed-Halide Perovskites from ^{119}Sn Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Addressing ambient stability challenges in pure FASnI_3 perovskite solar cells through organic additive engineering - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pure.uos.ac.kr [pure.uos.ac.kr]
- 6. Comparative Study of Lead-Free Perovskite Solar Cells Using Different Hole Transporter Materials [scirp.org]
- To cite this document: BenchChem. [A Comparative Guide to the Long-Term Stability of Tin Halide Perovskite Compositions]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b089120#long-term-stability-comparison-of-different-tin-halide-perovskite-compositions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com